Teriparatide acetate hydrate Teriparatide acetate hydrate Teriparatide is a polypeptide.
Teriparatide can cause cancer according to state or federal government labeling requirements.
A polypeptide that consists of the 1-34 amino-acid fragment of human PARATHYROID HORMONE, the biologically active N-terminal region. The acetate form is given by intravenous infusion in the differential diagnosis of HYPOPARATHYROIDISM and PSEUDOHYPOPARATHYROIDISM. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Brand Name: Vulcanchem
CAS No.: 52232-67-4
VCID: VC21371847
InChI: InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Molecular Formula: C181H291N55O51S2
Molecular Weight: 4118 g/mol

Teriparatide acetate hydrate

CAS No.: 52232-67-4

VCID: VC21371847

Molecular Formula: C181H291N55O51S2

Molecular Weight: 4118 g/mol

* For research use only. Not for human or veterinary use.

Teriparatide acetate hydrate - 52232-67-4

Description

Teriparatide acetate hydrate, also known as Human Parathyroid Hormone-(1-34) acetate hydrate, is a synthetic form of parathyroid hormone (PTH) used primarily in the treatment of osteoporosis. It is a recombinant DNA-derived peptide hormone analog that mimics the action of PTH to stimulate bone formation, thereby increasing skeletal mass and reducing the risk of fractures in patients with osteoporosis .

Pharmacological Use

Teriparatide acetate hydrate is used in osteoporosis research and treatment due to its ability to stimulate bone formation. It acts as a parathyroid hormone (PTH) agonist, enhancing bone mass in both men and women by increasing markers of bone formation .

Bioequivalence Studies

Bioequivalence studies have been conducted to compare the pharmacokinetic profiles of different teriparatide formulations. For example, a study comparing the test product Teriparatide for Injection with the reference product FORSTEO (Teriparatide) showed similar pharmacokinetic profiles, indicating bioequivalence .

Pharmacokinetic Parameters:

ParameterTest ProductReference ProductRatio (90% CI)
AUC0-t (ng.h/ml)124.5 ± 59.6120.7 ± 56.1101.21 (94.04 – 108.93)
AUC0-∞ (ng.h/ml)149.3 ± 55.8145.29 ± 55.00102.53 (96.29 – 109.17)
Cmax (ng/ml)138.5 ± 70.0128.98 ± 63.24106.94 (101.02 – 113.21)
tmax (h)0.20 (0.12 – 0.75)0.33 (0.12 – 1.00)-

Safety Profile

Teriparatide has been evaluated in numerous clinical trials involving over 2800 patients. Common adverse reactions include increased serum uric acid levels, but this does not typically lead to gout or other related conditions . There is also a noted risk of osteosarcoma in animal studies, but human data suggests a similar risk to non-users when matched appropriately .

Animal Studies

In animal models, such as female New Zealand white rabbits, teriparatide acetate hydrate administered subcutaneously at a dose of 20 μg/kg daily for four weeks has been shown to increase cortical thickness and bone mineral content without significantly affecting volumetric bone mineral density .

CAS No. 52232-67-4
Product Name Teriparatide acetate hydrate
Molecular Formula C181H291N55O51S2
Molecular Weight 4118 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
Standard InChIKey OGBMKVWORPGQRR-UMXFMPSGSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N
SMILES CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Related CAS 99294-94-7 (acetate)
Sequence SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF
Synonyms Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate
Reference 1: Serada M, Sakurai-Tanikawa A, Igarashi M, Mitsugi K, Takano T, Shibusawa K,
Kohira T. The role of the liver and kidneys in the pharmacokinetics of
subcutaneously administered teriparatide acetate in rats. Xenobiotica. 2012
Apr;42(4):398-407. doi: 10.3109/00498254.2011.622811. Epub 2011 Oct 24. PubMed
PMID: 22022920.


2: Teriparatide. LY 333334, MN 10T, parathyroid hormone (1-34), parathyroid
hormone (1-34)-Asahi, parathyroid hormone (1-34)-Eli Lilly, parathyroid hormone
(1-34)-Rhône-Poulenc Rorer, teriparatide acetate, hPTH 1-34, Parathar. Drugs R D.
1999 Mar;1(3):222-4. PubMed PMID: 10566031.


3: Bagnoli F, Molina E, De Felice C, Castelli MC, Pecciarini L, De Leo V.
Teriparatide acetate (hsPTH 1-34): a candidate drug for the prevention of preterm
labor? Acta Obstet Gynecol Scand. 1996 Sep;75(8):777-8. PubMed PMID: 8906020.


4: Rius F, Salinas I, Reverter JL, Pizarro E, Lucas A. [The usefulness of the
teriparatide acetate (Parathar) infusion test in the diagnosis of
pseudohypoparathyroidism]. Med Clin (Barc). 1993 Sep 18;101(8):303-5. Spanish.
PubMed PMID: 8397330.
5: Horikawa A, Miyakoshi N, Hongo M, Kasukawa Y, Shimada Y, Kodama H, Sano A.
Treatment of spontaneous osteonecrosis of the knee by daily teriparatide: A
report of 3 cases. Medicine (Baltimore). 2020 Jan;99(5):e18989. doi:
10.1097/MD.0000000000018989. PubMed PMID: 32000434.


6: Canintika AF, Dilogo IH. Teriparatide for treating delayed union and nonunion:
A systematic review. J Clin Orthop Trauma. 2020 Feb;11(Suppl 1):S107-S112. doi:
10.1016/j.jcot.2019.10.009. Epub 2019 Nov 5. Review. PubMed PMID: 31992929;
PubMed Central PMCID: PMC6977176.


7: Morita A, Kobayashi N, Choe H, Ike H, Tezuka T, Higashihira S, Inaba Y. Effect
of switching administration of alendronate after teriparatide for the prevention
of BMD loss around the implant after total hip arthroplasty, 2-year follow-up: a
randomized controlled trial. J Orthop Surg Res. 2020 Jan 16;15(1):17. doi:
10.1186/s13018-020-1547-5. PubMed PMID: 31948455; PubMed Central PMCID:
PMC6966791.


8: Ohuchi K, Miyakoshi N, Kasukawa Y, Segawa T, Kinoshita H, Sato C, Fujii M,
Shimada Y. Effects of teriparatide on bone in autochthonous transgenic model mice
for diabetes mellitus (Akita mice). Osteoporos Sarcopenia. 2019 Dec;5(4):109-115.
doi: 10.1016/j.afos.2019.11.003. Epub 2019 Dec 10. PubMed PMID: 31938729; PubMed
Central PMCID: PMC6953529.


9: Ogawa T, Ohshika S, Yanagisawa M, Kurose A, Ishibashi Y. Teriparatide may
accelerate the growth of a pre-existing malignant tumor in an elderly patient
with osteoporosis: A case report. Mol Clin Oncol. 2020 Feb;12(2):144-147. doi:
10.3892/mco.2019.1966. Epub 2019 Dec 16. PubMed PMID: 31929885; PubMed Central
PMCID: PMC6951240.


10: Yu W, Su J. The effects of different doses of teriparatide on
bisphosphonate-related osteonecrosis of the jaw in mice. Oral Dis. 2020 Jan 5.
doi: 10.1111/odi.13275. [Epub ahead of print] PubMed PMID: 31903673.
PubChem Compound 16133850
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator